molecular formula C19H27BN2O4 B1399083 tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 631909-46-1

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B1399083
CAS No.: 631909-46-1
M. Wt: 358.2 g/mol
InChI Key: DFUOVOKCFLCEIG-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a high-value benzo[d]imidazole derivative engineered for advanced cross-coupling reactions in pharmaceutical research and development. This compound features a strategically incorporated pinacol boronic ester moiety, which serves as a crucial functional handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern medicinal chemistry for the construction of biaryl systems . The simultaneous presence of a tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen ensures stability during synthetic sequences and allows for selective deprotection under mild acidic conditions, providing precise control over molecular architecture . This reagent is primarily valued as a key synthetic intermediate or building block in the construction of complex active pharmaceutical ingredients (APIs). Its structural characteristics make it particularly useful in the synthesis of novel therapeutic agents, with research applications extending to the development of compounds like Ledipasvir, a medication used in the treatment of chronic Hepatitis C, where related boronic ester intermediates are employed . The compound must be stored sealed in a dry environment at 2-8°C to maintain its stability and reactivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-9-14-15(22(11-21-14)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUOVOKCFLCEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733828
Record name tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631909-46-1
Record name tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

The compound tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 631912-39-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H27BN2O4
  • Molecular Weight : 358.24 g/mol
  • Structural Characteristics : The compound features a benzimidazole core substituted with a tert-butyl group and a dioxaborolane moiety, which may influence its interaction with biological targets.

Biological Activity Overview

  • Antiproliferative Effects
    • The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies indicated that it can inhibit the growth of prostate cancer cells with an IC50 value comparable to other known anticancer agents .
    • A notable study demonstrated that derivatives of benzimidazole compounds often exhibit selective inhibition of cancer cell proliferation through mechanisms such as G1 cell cycle arrest and apoptosis induction .
  • Mechanism of Action
    • The mechanisms underlying the biological activity of this compound are likely multifaceted. Research suggests that compounds with similar structures can interact with multiple cellular pathways. For example, they may inhibit specific kinases or modulate signaling pathways involved in cell survival and proliferation .
    • In one study, compounds derived from benzimidazole were found to induce apoptosis in cancer cells by upregulating pro-apoptotic markers and downregulating anti-apoptotic proteins .
  • Structure-Activity Relationship (SAR)
    • The presence of the dioxaborolane group is believed to enhance the compound's binding affinity to biological targets. SAR studies indicate that modifications to the benzimidazole core can significantly alter the biological activity and selectivity of these compounds .
    • For instance, variations in substituents on the benzimidazole ring have been correlated with changes in cytotoxicity and selectivity towards different cancer cell lines.

Case Studies

StudyCell LineIC50 ValueMechanism
Study ALASCPC-01 (NPEC)0.47 μMInduces G1 cell cycle arrest
Study BPC-3 (Prostate Cancer)Comparable to standard treatmentsInduces apoptosis via upregulation of cleaved-PARP
Study CVarious Cancer LinesVaries by derivativeMulti-target interactions

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

  • Anticancer Activity: Studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, the incorporation of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression. Research has shown that such compounds can inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties: Compounds containing benzimidazole rings have demonstrated antimicrobial activity against several pathogens. The presence of the dioxaborolane moiety may contribute to enhanced activity through improved binding to bacterial enzymes .

Organic Synthesis

tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate serves as a versatile intermediate in organic synthesis.

  • Cross-Coupling Reactions: The dioxaborolane group allows for participation in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Materials Science

The unique chemical structure provides opportunities for applications in materials science.

  • Polymer Chemistry: The compound can be utilized as a building block for creating functionalized polymers with specific properties such as thermal stability and mechanical strength. Research has indicated that incorporating boron-containing compounds into polymer matrices can enhance their performance in various applications .

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzimidazole derivatives, including this compound. The results showed that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents against multiple cancer cell lines .

Case Study 2: Synthesis and Characterization

Research conducted at a leading university involved synthesizing this compound via a multi-step reaction pathway. The synthesized product was characterized using NMR and mass spectrometry techniques to confirm its structure and purity. This work highlighted the efficiency of using dioxaborolane derivatives in synthesizing complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Similarity Score Key Structural Differences Applications
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate 1231930-33-8 0.65 Lacks methyl group at position 5 Suzuki coupling intermediates
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 710348-69-9 0.60 Bromo and fluoro substituents; isopropyl group Halogenated intermediates for further substitution
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one Not provided 0.58 Oxo group at position 2; lacks Boc protection Boron-containing bioactive molecule precursors
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 877399-31-0 0.86 Pyrazole core instead of benzimidazole Cross-coupling reagents in heterocyclic chemistry

Reactivity and Functional Comparisons

Suzuki-Miyaura Coupling Efficiency

The target compound exhibits superior reactivity in Suzuki couplings compared to non-Boc-protected analogs due to reduced steric hindrance and enhanced solubility. For example, tert-butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS 1231930-37-2) shows a 30% higher yield in coupling with aryl halides than its unprotected counterpart .

Stability Under Acidic Conditions

The Boc group provides stability during storage but can be selectively removed with trifluoroacetic acid (TFA) to generate the free benzimidazole-boronate, a feature absent in compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one .

Bioactivity Correlation

Clustering studies based on bioactivity profiles (NCI-60 and PubChem data) indicate that benzimidazole-boronates with methyl or halogen substituents share overlapping protein target interactions, particularly with kinases and DNA repair enzymes. However, the Boc group reduces nonspecific binding compared to unprotected analogs .

Key Research Findings

Synthetic Utility : The compound’s boronate ester facilitates efficient cross-coupling with aryl/heteroaryl halides, enabling rapid diversification of benzimidazole-based libraries .

Thermodynamic Stability : C-H borylation studies reveal that the methyl and Boc substituents lower the activation energy for B-C bond formation by 15–20 kJ/mol compared to unsubstituted benzimidazoles .

Lumping Strategy Relevance : In computational models, this compound is grouped with other boronate esters in reaction networks due to shared reactivity patterns, reducing the complexity of kinetic simulations .

Preparation Methods

Formation of the Benzimidazole Core

The initial step involves synthesizing the benzimidazole nucleus, typically through condensation reactions:

  • Starting materials: o-Phenylenediamine derivatives and carboxylic acids or their derivatives.
  • Reaction conditions: Acidic or thermal conditions facilitate cyclization, often in the presence of dehydrating agents or catalysts such as polyphosphoric acid or polyphosphoric acid derivatives.

Example:

o-Phenylenediamine reacts with methyl or other substituted carboxylic acids under reflux in polyphosphoric acid to form the benzimidazole ring system.

This step is crucial for establishing the core structure before functionalization with boronic esters.

Introduction of the Boronic Ester Group

The key feature of the target compound is the boronic ester attached at the 6-position of the benzimidazole ring. Two main approaches are used:

  • Suzuki Coupling Method:

    • Starting materials: A halogenated benzimidazole derivative (e.g., 6-bromo or 6-chloro benzimidazole) and a boronic ester precursor.
    • Reaction conditions: Palladium catalysis (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (potassium carbonate or sodium carbonate), in solvents like dioxane or toluene, at elevated temperatures (~80°C).
    • Outcome: Formation of the boronic ester attached at the desired position via C–C bond formation.
  • Direct Borylation:

    • Method: Using bis(pinacolato)diboron (B₂pin₂) with a catalyst (e.g., Pd or Cu) to directly borylate the aromatic ring.
    • Reaction conditions: Often in an inert atmosphere, at elevated temperatures (~70–100°C), with suitable ligands and bases.

Research example:

A study utilizing Suzuki coupling reported yields of approximately 93% for the boronate ester formation, indicating high efficiency under optimized conditions.

Protection and Esterification

  • tert-Butyl ester formation: The carboxylic acid group of the benzimidazole derivative is protected as a tert-butyl ester to enhance stability and facilitate further modifications.

  • Procedure: Typically achieved by reacting the carboxylic acid with tert-butanol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) or via esterification with tert-butyl alcohol under acidic conditions.

Representative Data Table of Preparation Methods

Step Reagents Conditions Yield References
Benzimidazole core synthesis o-Phenylenediamine + carboxylic acid Reflux, acid catalyst Variable (~60-80%) Literature (e.g.,)
Boronic ester formation (Suzuki coupling) Halogenated benzimidazole + boronic ester Pd catalyst, base, 80°C ~93% ,
Esterification Carboxylic acid + tert-butanol DCC or acid catalysis High ,

Research Findings and Optimization

  • Catalyst selection: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ have shown high efficiency.
  • Reaction conditions: Elevated temperatures (~80°C) and inert atmospheres (nitrogen or argon) optimize yields.
  • Substituent effects: Electron-donating groups on the aromatic ring improve coupling efficiency.
  • Yield improvements: Use of microwave irradiation or continuous-flow reactors has been explored to enhance yields and reproducibility.

Notes on Methodology and Precautions

Q & A

Q. What are the optimal synthetic conditions for preparing this boronic ester-containing benzimidazole derivative?

The compound is typically synthesized via sequential substitution reactions. For example, a tert-butyl carboxylate group can be introduced using tert-butyl alcohol and a dehydrating agent (e.g., DCC or DIC) under anhydrous conditions at room temperature . The boronic ester moiety is then installed via Suzuki-Miyaura coupling or direct borylation, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ . Reaction progress should be monitored via TLC or HPLC.

Q. What safety protocols are critical during synthesis and handling?

Key precautions include:

  • Avoiding exposure to moisture (boronic esters hydrolyze readily).
  • Using flame-resistant equipment (P210: keep away from heat/sparks) .
  • Handling in fume hoods with PPE (gloves, goggles) due to potential irritancy of intermediates.
  • Storing under inert gas at –20°C for long-term stability.

Q. How can purity and structural integrity be validated post-synthesis?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .
  • Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.3 ppm, boronic ester peaks at 1.0–1.3 ppm) and FTIR (C=O stretch ~1700 cm⁻¹, B-O ~1350 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error).

Advanced Research Questions

Q. How do rotameric equilibria affect NMR data interpretation, and how can these be resolved?

The tert-butyl and dioxaborolane groups introduce steric hindrance, leading to rotameric conformers that split NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows conformational exchange, simplifying splitting .
  • Deuterated solvents : Use CDCl₃ or DMSO-d₆ to enhance signal resolution.
  • 2D NMR (COSY, HSQC) : Assigns overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings.

Q. What computational methods are suitable for correlating experimental crystallographic data with theoretical models?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare bond lengths/angles (e.g., B-O ~1.36 Å, C-N ~1.32 Å) with X-ray diffraction data .
  • Electrostatic potential maps : Predict reactive sites (e.g., boronic ester’s electrophilic boron).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) in the crystal lattice.

Q. How can byproducts from incomplete borylation or tert-butyl deprotection be identified and minimized?

  • LC-MS : Detect intermediates like deprotected benzimidazole (loss of tert-butyl, Δm/z = –100) or unreacted boronic acid (Δm/z = –142).
  • Optimization : Adjust stoichiometry (1.2–1.5 eq. of boronic ester reagent) and reaction time (12–24 hrs) to suppress side reactions .
  • Additives : Use molecular sieves to scavenge water or Cs₂CO₃ to stabilize boronate intermediates.

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., esterification) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hrs to 2–4 hrs) for Pd-catalyzed couplings .
  • Workup automation : In-line quenching and extraction reduce manual handling errors.

Q. How can air-sensitive intermediates be handled during multi-step syntheses?

  • Schlenk techniques : Use double-manifold systems for transfers under inert gas.
  • Dry solvents : Distill THF/toluene over Na/benzophenone.
  • Stabilizers : Add BHT (0.1 wt%) to prevent boronic ester oxidation.

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

  • Basis set limitations : Upgrade to def2-TZVP for better accuracy in boron-containing systems.
  • Crystal packing effects : X-ray data reflect solid-state interactions (e.g., π-stacking), while DFT models gas-phase geometry .
  • Thermal motion : Atomic displacement parameters (ADPs) in X-ray data account for dynamic disorder.

Q. Why do NMR spectra vary between batches despite identical synthetic protocols?

  • Solvent traces : Residual DMF or DMSO shifts peaks; ensure thorough drying.
  • Polymorphism : Crystalline vs. amorphous forms alter solubility and rotamer ratios.
  • Metal impurities : Pd residues (from coupling) broaden signals; purify via Chelex resin.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

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